Regioisomeric Purity Enables Unambiguous Biological Target Engagement Profiling
The defined 2-(3-methyl-1,2-oxazol-5-yl)-2-(5-methyl-1,2-oxazol-3-yl) regioisomeric configuration of this compound eliminates the confounding biological effects observed with mixed 3- and 5-methylisoxazole positional isomers. In the closely related ALX receptor agonist series, 5-methylisoxazol-3-yl and 3-methylisoxazol-5-yl derivatives generally exhibited agonist activity, whereas alternative regioisomers showed divergent functional profiles [1]. Without regiospecific sourcing, activity interpretation is confounded by variable isomeric ratios.
| Evidence Dimension | Functional activity consistency (agonist/antagonist classification) |
|---|---|
| Target Compound Data | Single, defined bis-isoxazole regioisomer (CAS 62759-34-6, ≥97% purity by supplier specification) |
| Comparator Or Baseline | Generic mixed isoxazole regioisomer or mono-isoxazole phenylethanone analog (e.g., 2-(3-methylisoxazol-5-yl)-1-phenylethanone, CAS 27349-51-5) |
| Quantified Difference | Eliminates qualitative functional class ambiguity (agonist vs. antagonist) observed for mixed regioisomers [1] |
| Conditions | In vitro ALX receptor functional assays (class-level SAR from patent data) |
Why This Matters
Procurement of a defined regioisomer ensures consistent, interpretable SAR data in lead optimization programs, preventing the need for costly re-synthesis and re-testing cycles.
- [1] US9751885 B2. Oxazolyl-methylether derivatives as ALX receptor agonists. Actelion Pharmaceuticals Ltd., 2017. View Source
